3-([1,1'-Biphenyl]-4-yl)-1-phenylazetidin-3-ol
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Overview
Description
3-([1,1’-Biphenyl]-4-yl)-1-phenylazetidin-3-ol is an organic compound that features a biphenyl group and an azetidin-3-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-Biphenyl]-4-yl)-1-phenylazetidin-3-ol typically involves the reaction of biphenyl derivatives with azetidin-3-ol precursors. One common method includes the use of Grignard reagents, where a biphenyl magnesium bromide reacts with an azetidin-3-ol derivative under controlled conditions . The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) under a nitrogen atmosphere to prevent moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-([1,1’-Biphenyl]-4-yl)-1-phenylazetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the biphenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
3-([1,1’-Biphenyl]-4-yl)-1-phenylazetidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)-1-phenylazetidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound with two connected phenyl rings.
Phenylbenzene: Another biphenyl derivative with similar structural features.
Dibenzofuran: Contains a fused biphenyl and furan ring system.
Uniqueness
3-([1,1’-Biphenyl]-4-yl)-1-phenylazetidin-3-ol is unique due to the presence of the azetidin-3-ol moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
62082-47-7 |
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Molecular Formula |
C21H19NO |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
1-phenyl-3-(4-phenylphenyl)azetidin-3-ol |
InChI |
InChI=1S/C21H19NO/c23-21(15-22(16-21)20-9-5-2-6-10-20)19-13-11-18(12-14-19)17-7-3-1-4-8-17/h1-14,23H,15-16H2 |
InChI Key |
ZDDFYLVLMYJKSO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=CC=CC=C2)(C3=CC=C(C=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
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